molecular formula C12H25O4P B14731613 Diethyl octanoylphosphonate CAS No. 5413-19-4

Diethyl octanoylphosphonate

Cat. No.: B14731613
CAS No.: 5413-19-4
M. Wt: 264.30 g/mol
InChI Key: ODWLXBMGRXVJBU-UHFFFAOYSA-N
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Description

Diethyl octanoylphosphonate (C8H17C(O)PO(OEt)2) is a phosphonate ester featuring an octanoyl (C8 carbonyl) group attached to a phosphonate center. Phosphonates are organophosphorus compounds characterized by a stable C-P bond, offering enhanced hydrolytic stability compared to phosphate esters . This article focuses on comparing this compound with structurally similar compounds, leveraging data from related phosphonate esters.

Properties

CAS No.

5413-19-4

Molecular Formula

C12H25O4P

Molecular Weight

264.30 g/mol

IUPAC Name

1-diethoxyphosphoryloctan-1-one

InChI

InChI=1S/C12H25O4P/c1-4-7-8-9-10-11-12(13)17(14,15-5-2)16-6-3/h4-11H2,1-3H3

InChI Key

ODWLXBMGRXVJBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl octanoylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, diethyl phosphite can react with octanoyl chloride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl octanoylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

    Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.

    Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.

Mechanism of Action

The mechanism by which diethyl octanoylphosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate esters. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes :
    • Diethyl 2-oxo-2-arylethylphosphonates are synthesized via the Michaelis-Arbuzov reaction, a hallmark method for phosphonates, using bromoketones and triethylphosphite .
    • Diazo-containing phosphonates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) require specialized reagents like sulfonyl azides for diazo transfer .
    • Hydroxymethyl derivatives may involve hydrolysis or aldehyde-phosphite condensation .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., carbonyl, diazo): Enhance electrophilicity at the α-carbon, facilitating nucleophilic additions or cyclopropanation reactions . Aryl Groups: Improve stability and enable applications in catalysis or materials science due to π-π interactions . Long Aliphatic Chains (e.g., octanoyl): Increase hydrophobicity, making such compounds useful in lipid membrane studies or as surfactants (inferred from analogous esters).
Reactivity Profile:
  • Diethyl (1-Diazo-2-oxopropyl)phosphonate :

    • The diazo group enables [2+1] cyclopropanation with alkenes/alkynes, forming cyclopropane derivatives. This reactivity is exploited in natural product synthesis .
    • Rhodium-catalyzed reactions generate furans or other heterocycles .
  • Diethyl 2-oxo-2-arylethylphosphonates :

    • The α-ketophosphonate moiety participates in Horner-Wadsworth-Emmons (HWE) olefination, forming α,β-unsaturated ketones .
  • Diethyl (hydroxymethyl)phosphonate :

    • Serves as a precursor for hydroxymethylation reactions in medicinal chemistry .

Chemical Reactions Analysis

Hydrolysis

Diethyl octanoylphosphonate undergoes acidic or basic hydrolysis to form octanoylphosphonic acid, a process common to dialkyl phosphonates. This reaction cleaves the ester groups (−OEt) at the phosphorus center, releasing ethanol and yielding the phosphonic acid .

Reaction Mechanism :
Et2P(O)(OEt)+H2OH2P(O)(OH)+2EtOH\text{Et}_2\text{P(O)(OEt)} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{P(O)(OH)} + 2\text{EtOH}

Nucleophilic Acyl Substitution

The octanoyl group (RCO−) in this compound can undergo nucleophilic acyl substitution with amines or alcohols, replacing the acyl group. This reaction is analogous to those observed in α-oxophosphonates, where nucleophiles attack the carbonyl carbon .

Nucleophile Product Conditions
Primary amineSubstituted amide phosphonateAmbient or mild heating
AlcoholEsterified phosphonateAcid/base catalysis

Pudovik Reaction

When reacting with dialkyl phosphites (e.g., diethyl phosphite), this compound may undergo the Pudovik reaction , forming hydroxymethylene-bisphosphonates. This reaction involves nucleophilic attack by the phosphite at the carbonyl carbon, followed by rearrangement .

Reaction Example :
Et2P(O)(RCO)+Et2P(O)(OR’)Et2P(O)CH(OH)P(O)(OR’)Et2\text{Et}_2\text{P(O)(RCO)} + \text{Et}_2\text{P(O)(OR')} \rightarrow \text{Et}_2\text{P(O)CH(OH)P(O)(OR')Et}_2

Thermal Rearrangements

Under high-temperature conditions , this compound may undergo rearrangements similar to those observed in ethylphosphonates. For example, in the presence of catalysts like ethyl iodide, phosphonates can undergo alkyl shifts or decomposition .

Condition Outcome
Heating (>175°C)Rearrangement/decomposition
Catalyst (e.g., I⁻)Enhanced reaction rates

Antioxidant Activity

While not directly studied for this compound, structurally related phosphonates (e.g., oxopyranylphosphonates) exhibit antioxidant properties due to their ability to scavenge free radicals. This suggests potential applications in materials science or biological systems .

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